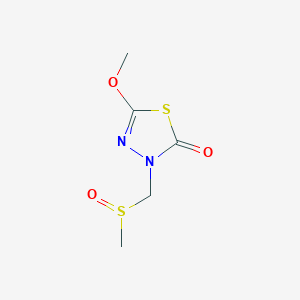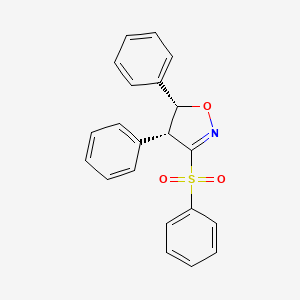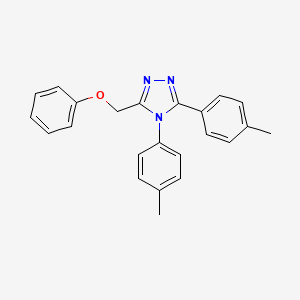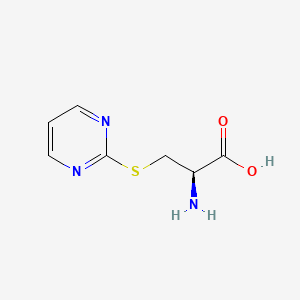
5-methoxy-3-((methylsulfinyl)methyl)-1,3,4-thiadiazol-2(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methoxy-3-((methylsulfinyl)methyl)-1,3,4-thiadiazol-2(3H)-one is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a methoxy group, a methylsulfinyl group, and a thiadiazolone core
准备方法
The synthesis of 5-methoxy-3-((methylsulfinyl)methyl)-1,3,4-thiadiazol-2(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which often include methoxy-substituted aromatic compounds and sulfur-containing reagents.
Reaction Conditions: The reaction conditions may involve the use of solvents such as methanol or ethanol, along with catalysts to facilitate the formation of the thiadiazole ring.
Synthetic Routes: One common synthetic route involves the reaction of a methoxy-substituted aromatic compound with a sulfur-containing reagent under controlled conditions to form the thiadiazole ring
Industrial Production: Industrial production methods may involve scaling up the laboratory synthesis to larger reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
化学反应分析
5-methoxy-3-((methylsulfinyl)methyl)-1,3,4-thiadiazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the methylsulfinyl group can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methylsulfinyl group back to a methylthio group.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups.
科学研究应用
5-methoxy-3-((methylsulfinyl)methyl)-1,3,4-thiadiazol-2(3H)-one has a wide range of scientific research applications, including:
Chemistry: In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes. Its unique properties make it valuable for various industrial applications, including the production of specialty chemicals.
作用机制
The mechanism of action of 5-methoxy-3-((methylsulfinyl)methyl)-1,3,4-thiadiazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound’s methoxy and methylsulfinyl groups play a crucial role in its binding to target molecules. It can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
相似化合物的比较
When compared to other similar compounds, 5-methoxy-3-((methylsulfinyl)methyl)-1,3,4-thiadiazol-2(3H)-one stands out due to its unique combination of functional groups. Similar compounds include:
5-methoxy-2-methylindole: This compound shares the methoxy group but differs in its core structure and functional groups.
5-methoxyindole-3-acetic acid: Another methoxy-substituted compound with different biological activities and applications.
2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone: A compound with a methoxy group and different core structure, used in different research contexts.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
属性
CAS 编号 |
16899-04-0 |
|---|---|
分子式 |
C5H8N2O3S2 |
分子量 |
208.3 g/mol |
IUPAC 名称 |
5-methoxy-3-(methylsulfinylmethyl)-1,3,4-thiadiazol-2-one |
InChI |
InChI=1S/C5H8N2O3S2/c1-10-4-6-7(3-12(2)9)5(8)11-4/h3H2,1-2H3 |
InChI 键 |
LBMZURPDADXCLH-UHFFFAOYSA-N |
规范 SMILES |
COC1=NN(C(=O)S1)CS(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,6,8-Trimethyl-4-(morpholin-4-yl)imidazo[1,5-a]pyrimidine](/img/structure/B12908561.png)

![N-Benzoyl-3'-O-benzoyl-2'-O-[(2-nitrophenyl)methyl]adenosine](/img/structure/B12908572.png)


![6-{[(4-Chlorophenyl)carbamoyl]amino}pyridazine-3-carboxamide](/img/structure/B12908587.png)
![2-Chloro-N-[(1,2-oxazol-3-yl)carbamoyl]acetamide](/img/structure/B12908596.png)


![Ethyl 2-hydroxy-8-oxo-6-propan-2-ylcyclohepta[b]furan-3-carboxylate](/img/structure/B12908609.png)


![[1,3'-Bipyrrolidine]-2',5'-dione, 1'-(4-ethoxyphenyl)-](/img/structure/B12908659.png)
